molecular formula C25H27N3O3S B7477108 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone

Cat. No. B7477108
M. Wt: 449.6 g/mol
InChI Key: ALVZQNPLLGAXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone, also known as BZA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of various cellular processes.

Mechanism of Action

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone inhibits the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone disrupts these processes and induces cell death in cancer cells. Additionally, 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been found to inhibit the activity of other enzymes such as casein kinase 1 and 2, which may contribute to its anti-inflammatory and anti-angiogenic properties.
Biochemical and Physiological Effects:
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the expression of various proteins involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and inhibition of cell growth. Additionally, 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been found to inhibit the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in the regulation of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone is its high potency and specificity towards CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone is its poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

Of research related to 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone include the development of more potent and selective inhibitors of CK2, the use of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone in combination with other chemotherapeutic agents, and further investigation into the role of CK2 in various diseases.

Synthesis Methods

The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone involves a multi-step process that starts with the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 1-(4-bromobenzenesulfonyl)piperazine. This intermediate is then reacted with benzhydrylamine to produce 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone has been found to have anti-inflammatory and anti-angiogenic properties, which may be useful in the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c29-24(20-26-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-16-18-28(19-17-27)32(30,31)23-14-8-3-9-15-23/h1-15,25-26H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZQNPLLGAXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone

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